molecular formula C14H12N2O4 B6388739 MFCD18317318 CAS No. 1261931-69-4

MFCD18317318

Cat. No.: B6388739
CAS No.: 1261931-69-4
M. Wt: 272.26 g/mol
InChI Key: OXUBHMRYSYJOKO-UHFFFAOYSA-N
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Description

. This compound is a meticulously crafted chemical that holds significant potential in scientific research and development due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in forming carbon–carbon bonds and involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid would likely involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. The pathways involved in its action include the inhibition of enzyme activity and the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its methoxy and aminocarbonyl groups provide unique reactivity and binding properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-(3-carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-11(14(18)19)6-10(7-16-13)8-3-2-4-9(5-8)12(15)17/h2-7H,1H3,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBHMRYSYJOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687433
Record name 5-(3-Carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-69-4
Record name 5-(3-Carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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